
Capecitabineimpurityc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of capecitabine impurity C involves several synthetic routes and reaction conditions. One method includes reacting 5-fluorocytosine with hexamethyldisilazane to obtain an intermediate compound. This intermediate is then reacted with 5-deoxy-1,2,3-triacetyl deoxyribose in the presence of tin(IV) chloride to yield capecitabine impurity C . The reaction conditions are mild and controllable, ensuring high stability and purity of the final product .
Analyse Chemischer Reaktionen
Capecitabine impurity C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Capecitabine impurity C has several scientific research applications:
Chemistry: It is used in the study of synthetic pathways and reaction mechanisms.
Biology: It is used to understand the metabolic pathways and biological effects of capecitabine.
Medicine: It is used in the development and testing of new chemotherapeutic agents.
Industry: It is used in the quality control and standardization of capecitabine production.
Wirkmechanismus
The mechanism of action of capecitabine impurity C is related to its parent compound, capecitabine. Capecitabine is a prodrug that is metabolized to 5-fluorouracil in vivo by carboxylesterases, cytidine deaminase, and thymidine phosphorylase/uridine phosphorylase sequentially. The active metabolites inhibit DNA synthesis and slow the growth of tumor tissue .
Eigenschaften
Molekularformel |
C16H22FN3O7 |
|---|---|
Molekulargewicht |
387.36 g/mol |
IUPAC-Name |
pentyl N-[3-[(3aR,4R,6R,6aR)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxo-1,6-dihydropyrimidin-6-yl]carbamate |
InChI |
InChI=1S/C16H22FN3O7/c1-3-4-5-6-24-15(22)19-12-9(17)7-20(14(21)18-12)13-11-10(8(2)25-13)26-16(23)27-11/h7-8,10-13H,3-6H2,1-2H3,(H,18,21)(H,19,22)/t8-,10-,11-,12?,13-/m1/s1 |
InChI-Schlüssel |
TUCCRRIZEYUGGR-BTSNFHABSA-N |
Isomerische SMILES |
CCCCCOC(=O)NC1C(=CN(C(=O)N1)[C@H]2[C@H]3[C@@H]([C@H](O2)C)OC(=O)O3)F |
Kanonische SMILES |
CCCCCOC(=O)NC1C(=CN(C(=O)N1)C2C3C(C(O2)C)OC(=O)O3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


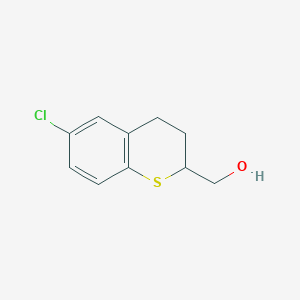
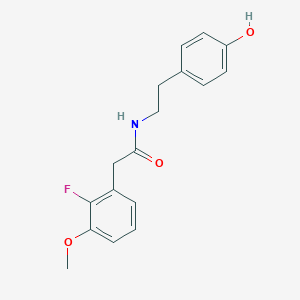
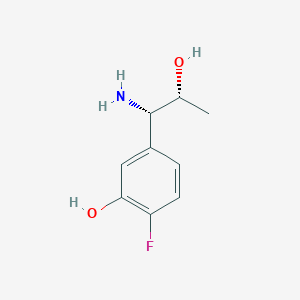
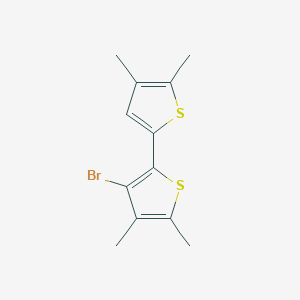
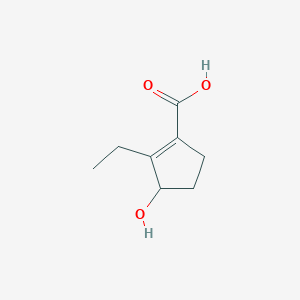
![(1S,4S,5R)-6,6-difluoro-4-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13042764.png)
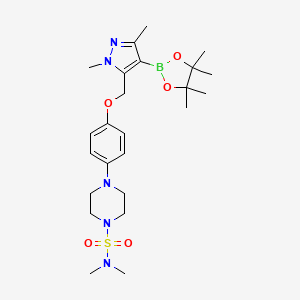
![Methyl 7-cyclopropyl-6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13042768.png)
![tert-butyl (4aS,8aR)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate;oxalic acid](/img/structure/B13042776.png)

![N-[9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13042783.png)
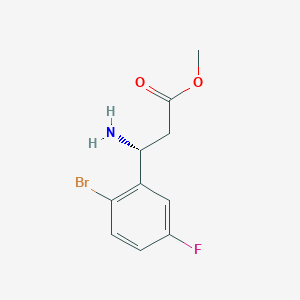
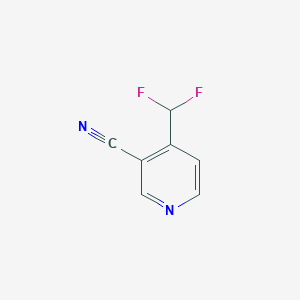
![8-((Benzyloxy)Carbonyl)-2-(Tert-Butoxycarbonyl)-5-Oxa-2,8-Diazaspiro[3.5]Nonane-7-Carboxylic Acid](/img/structure/B13042805.png)
